5-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride
Description
5-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride is a chemical compound with the molecular formula C7H9Cl2N3. It is also known as 5-(aminomethyl)nicotinonitrile dihydrochloride. This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .
Properties
IUPAC Name |
5-(aminomethyl)pyridine-3-carbonitrile;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-2-6-1-7(3-9)5-10-4-6;;/h1,4-5H,2,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQBCISOMUSWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C#N)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126161-24-6 | |
| Record name | 5-(aminomethyl)pyridine-3-carbonitrile dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)pyridine-3-carbonitrile dihydrochloride typically involves the reaction of 5-(aminomethyl)pyridine-3-carbonitrile with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction can be represented as follows:
5-(aminomethyl)pyridine-3-carbonitrile+2HCl→5-(aminomethyl)pyridine-3-carbonitrile dihydrochloride
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br
Biological Activity
5-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride (CAS No. 2126161-24-6) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and specific case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an aminomethyl group and a carbonitrile moiety. Its chemical formula is , and it possesses a molecular weight of approximately 196.07 g/mol. The dihydrochloride form indicates the presence of two hydrochloride ions, which may influence its solubility and bioavailability.
Biological Activity Overview
Research has indicated that compounds containing pyridine structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Pyridine derivatives have been shown to possess antibacterial, antifungal, and antiviral properties.
- Anticancer Potential : Certain pyridine compounds have demonstrated cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has been tested against several bacterial strains, showing promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been assessed in various in vitro studies. The compound exhibited cytotoxic effects on several cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HCT116)
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of the compound on MCF-7 cells, it was found that:
- At concentrations of 10 μM , significant cell death was observed after 48 hours.
- The IC50 value was determined to be approximately 5 μM , indicating potent activity against breast cancer cells.
The mechanism of action appears to involve induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cellular Signaling : The presence of the aminomethyl group may facilitate interactions with specific receptors or proteins involved in cellular signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
